molecular formula C22H26N2O3 B2864071 2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941953-81-7

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2864071
CAS No.: 941953-81-7
M. Wt: 366.461
InChI Key: ZUHRCCBSGXKFJH-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule with the molecular formula C22H26N2O3 and a molecular weight of 366.5 g/mol . Its structure features a tetrahydroquinoline core, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. While the specific biological target and detailed mechanism of action for this compound are not fully elucidated in the available literature, its molecular framework is related to tetrahydroquinoline derivatives that are actively investigated for their potential therapeutic applications. For instance, structurally similar tetrahydroquinoline compounds are the subject of patents exploring their use as modulators of nuclear receptors and for disorders of the nervous system . Other dihydroquinolinone analogs are being researched for their potential in areas such as oncology . This suggests that this compound may serve as a valuable chemical probe or building block in early-stage drug discovery and chemical biology research. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-27-20-8-6-5-7-18(20)22(26)23-17-10-11-19-16(13-17)9-12-21(25)24(19)14-15(2)3/h5-8,10-11,13,15H,4,9,12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHRCCBSGXKFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a variety of biological activities, particularly in anti-cancer and anti-inflammatory contexts.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives. For instance, quinoline-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that these compounds can inhibit sirtuin activity, which is linked to cancer cell proliferation and survival .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-75.0Sirtuin inhibition
Compound BHeLa3.5Induction of apoptosis
Compound CA5497.0Inhibition of NF-kB signaling

Anti-inflammatory Activity

Quinoline derivatives have also been studied for their anti-inflammatory properties. In particular, some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, which are critical in inflammatory responses .

Table 2: Anti-inflammatory Effects of Quinoline Derivatives

Compound NameModel UsedEffect ObservedReference
Compound DRAW 264.7 cellsReduced NO production
Compound ELPS-stimulated miceDecreased cytokine levels

Case Studies

  • Case Study on Antiproliferative Effects : A study conducted on a series of quinoline derivatives found that certain modifications led to enhanced activity against breast cancer cell lines. The derivatives were tested for their ability to induce cell cycle arrest and apoptosis, with promising results indicating potential for further development into therapeutic agents .
  • Case Study on Inhibition of Inflammatory Pathways : Another research effort focused on the anti-inflammatory effects of quinoline derivatives in a murine model. The study highlighted significant reductions in inflammatory markers when treated with specific compounds derived from quinoline structures, suggesting their utility in managing inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Many quinoline derivatives act by inhibiting key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may influence signaling pathways such as NF-kB and MAPK, which are critical in cellular responses to stress and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The tetrahydroquinolin-2-one core is a common feature among analogs, but substituents at the N1 and C6 positions vary significantly, influencing physicochemical and biological properties:

Compound Name N1 Substituent C6 Substituent Molecular Weight (g/mol) Key References
Target Compound Isobutyl 2-ethoxybenzamide ~377.45* -
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide Ethyl 3-methoxybenzamide ~294.35
(S)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide 2-(1-methylpyrrolidin-2-yl)ethyl Thiophene-2-carboximidamide 368.2 (free base)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) - 2-hydroxybenzamide Not specified
Key Observations:
  • Bulkier substituents like isobutyl may reduce metabolic clearance but could hinder binding to compact active sites .
  • C6 Substituents :

    • The 2-ethoxybenzamide group in the target compound introduces moderate lipophilicity compared to 3-methoxybenzamide (~294.35 g/mol) or hydrophilic 2-hydroxybenzamide (Rip-D) .
    • Thiophene-2-carboximidamide () adds heterocyclic diversity, which may enhance binding affinity to targets like kinases or GPCRs .

Physicochemical Properties

Property Target Compound* (S)-Enantiomer () 3-Methoxy Analog ()
LogP ~3.5 (predicted) 2.1 (experimental) ~2.8 (predicted)
Solubility Low (lipophilic substituents) Moderate (polar carboximidamide) Moderate (smaller substituents)
Optical Activity Not reported [α]²⁵₅₈₉ = −18.0° (MeOH) Not applicable (achiral)

*Predicted using substituent contributions; experimental data unavailable.

Key Observations:
  • The target compound’s isobutyl and ethoxy groups likely reduce aqueous solubility compared to analogs with polar groups (e.g., carboximidamide in ) .
  • Chirality in analogs like ’s compound necessitates advanced separation techniques, which may also apply to the target compound if stereocenters are present .

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